

Application of MK6-83 in High-Throughput Screening Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: MK6-83

Cat. No.: B1676625

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Introduction

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.^{[1][2]} TRPML1 is a crucial cation channel primarily localized on the membranes of late endosomes and lysosomes, where it mediates the release of Ca^{2+} and other ions from these organelles into the cytoplasm. Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucopolidosis type IV (MLIV), making it a significant target for drug discovery. **MK6-83** has demonstrated improved efficacy and potency compared to other TRPML1 agonists, positioning it as a valuable tool for studying lysosomal biology and for the development of potential therapeutics.^[1]

These application notes provide a comprehensive overview of the use of **MK6-83** in high-throughput screening (HTS) assays. The protocols detailed below are designed to facilitate the identification and characterization of novel modulators of the TRPML1 signaling pathway.

Mechanism of Action of MK6-83

MK6-83 directly binds to and activates the TRPML1 channel, triggering the release of calcium ions (Ca^{2+}) from lysosomes. This localized Ca^{2+} signal initiates a cascade of downstream cellular events, including the activation of calcineurin, which in turn dephosphorylates and

activates the Transcription Factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal biogenesis and autophagy. Consequently, activation of TRPML1 by **MK6-83** can lead to an increase in autophagic flux.

Data Presentation: Quantitative Analysis of MK6-83 Activity

The following tables summarize the quantitative data available for **MK6-83**, providing key parameters for its activity on TRPML1 and its downstream effects.

Table 1: Potency of **MK6-83** on Wild-Type and Mutant TRPML1 Channels

Target	EC ₅₀	Assay Type	Reference
Wild-Type TRPML1	110 nM	Not Specified	[3]
Wild-Type TRPML1	285 nM	Endosomal TRPML1 current measurement in DMD myocytes	[2]
F408Δ TRPML1 Mutant	0.1 μM	Not Specified	
F465L TRPML1 Mutant	1.23 μM	Not Specified	
Wild-Type TRPML1	0.11 ± 0.01 μM	Lysosomal planar patch-clamp	
F465L TRPML1 Mutant	0.1 ± 0.03 μM	Lysosomal planar patch-clamp	
F408D TRPML1 Mutant	1.23 ± 0.19 μM	Lysosomal planar patch-clamp	

Table 2: Cellular Effects of **MK6-83**

Cellular Process	Effect	Cell Type	Concentration	Incubation Time	Reference
Cytoplasmic Ca ²⁺ Elevation	Immediate and robust increase	NK92WT and NK92rescue cells	20 µM	Immediate	
TFEB Nuclear Translocation	Translocation to the nucleus	Wild-type cells	Not specified	1 hour, sustained for at least 5 hours	
Autophagy Induction	Strong induction (increased LC3-II levels)	NK92WT cells	20 µM	Not specified	
AMPK Phosphorylation	Increased phosphorylation	Primary NK cells	20 µM	5 minutes	

Mandatory Visualizations

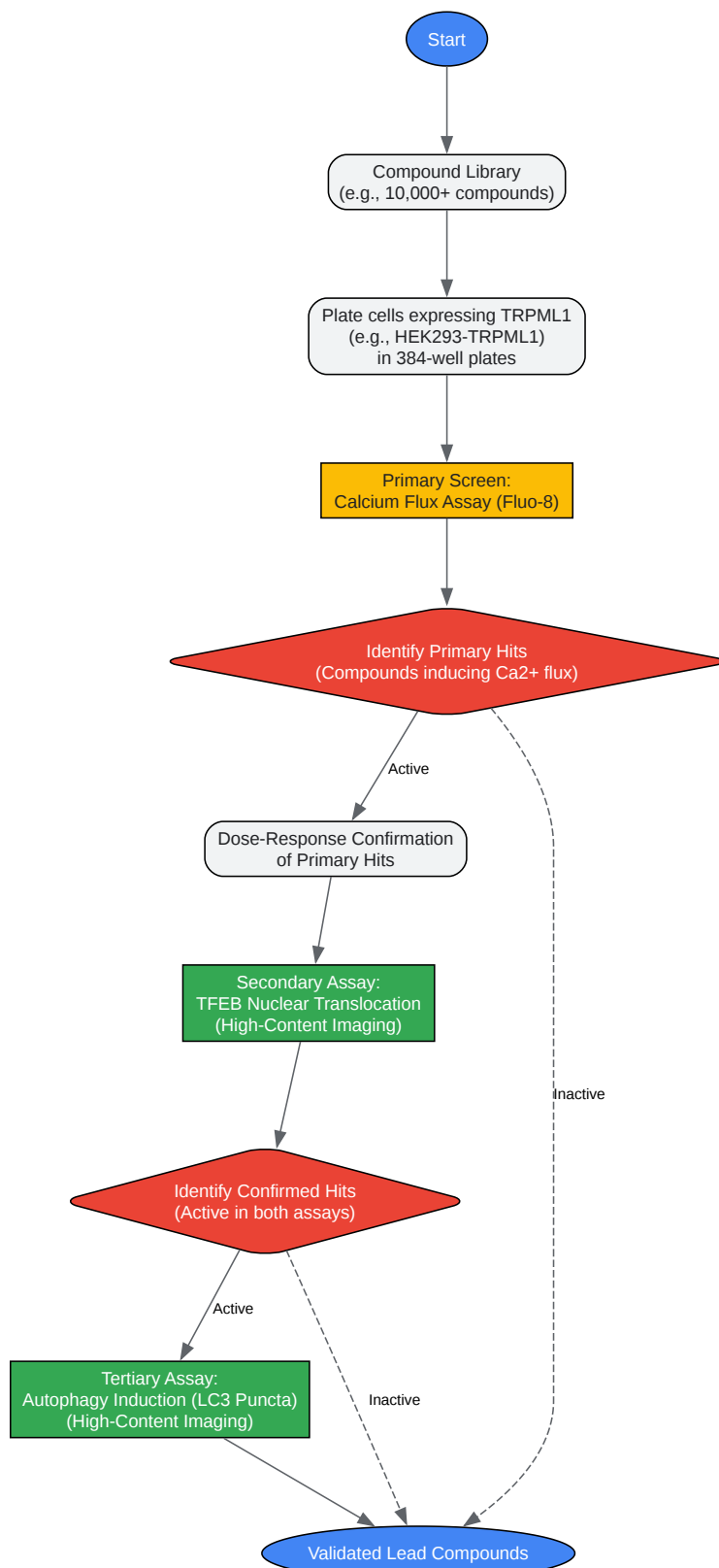
Signaling Pathway of MK6-83 Action



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Caption: Signaling pathway of **MK6-83** action.

High-Throughput Screening Workflow for MK6-83 Agonists



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References

- 1. High Throughput Screening for Modulators of the TRPML1 Ion Channel - Haoxing Xu [grantome.com]
- 2. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKK β /VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com